molecular formula C12H19NO6 B2554620 L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propenyl) ester CAS No. 88224-27-5

L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propenyl) ester

Cat. No.: B2554620
CAS No.: 88224-27-5
M. Wt: 273.285
InChI Key: IAEZDRCCBIEBCS-QMMMGPOBSA-N
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Description

L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propenyl) ester: is a derivative of L-aspartic acid, a naturally occurring amino acid. This compound is often used in organic synthesis and peptide chemistry due to its unique structural properties, which include a protective group (tert-butoxycarbonyl) and an ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propenyl) ester typically involves the following steps:

    Protection of the Amino Group: The amino group of L-aspartic acid is protected using tert-butoxycarbonyl (Boc) to form N-Boc-L-aspartic acid.

    Esterification: The carboxyl group is then esterified with allyl alcohol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Bulk Protection: Large quantities of L-aspartic acid are reacted with tert-butoxycarbonyl anhydride.

    Continuous Esterification: The esterification step is carried out in a continuous flow reactor to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ester group can undergo oxidation to form corresponding acids.

    Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propenyl) acid.

    Reduction: L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propenyl) alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propenyl) ester has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in studies involving enzyme-substrate interactions and protein folding.

    Industrial Applications: Employed in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism of action of L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propenyl) ester involves:

    Interaction with Enzymes: The compound can act as a substrate or inhibitor for various enzymes.

    Pathway Involvement: It participates in metabolic pathways related to amino acid synthesis and degradation.

    Molecular Targets: Targets include enzymes like proteases and esterases that recognize the ester and Boc groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propenyl) ester is unique due to its allyl ester group, which provides distinct reactivity compared to other similar compounds. This makes it particularly useful in selective reactions and as a precursor for further functionalization.

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-prop-2-enoxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-5-6-18-10(16)8(7-9(14)15)13-11(17)19-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,15)/p-1/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEZDRCCBIEBCS-QMMMGPOBSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)[O-])C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)[O-])C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NO6-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70829583
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[(prop-2-en-1-yl)oxy]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70829583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88224-27-5
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[(prop-2-en-1-yl)oxy]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70829583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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